molecular formula C12H12F3NO2 B15232076 N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide

Cat. No.: B15232076
M. Wt: 259.22 g/mol
InChI Key: OLMAVOQFEJXONX-UHFFFAOYSA-N
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Description

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide is an organic compound characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a trifluoromethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide typically involves the reaction of 3-(allyloxy)aniline with 2,2,2-trifluoro-N-methylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used for reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Epoxides and Diols: From oxidation of the allyloxy group.

    Methyl Derivatives: From reduction of the trifluoromethyl group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The allyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Allyloxy)phenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    N-(3-(Methoxy)phenyl)-2,2,2-trifluoro-N-methylacetamide: Contains a methoxy group instead of an allyloxy group, leading to different reactivity and applications.

    N-(3-(Allyloxy)phenyl)-N-methylacetamide: Lacks the trifluoromethyl group, affecting its lipophilicity and biological interactions.

Uniqueness

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide is unique due to the combination of the allyloxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the allyloxy group provides a reactive site for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(3-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C12H12F3NO2/c1-3-7-18-10-6-4-5-9(8-10)16(2)11(17)12(13,14)15/h3-6,8H,1,7H2,2H3

InChI Key

OLMAVOQFEJXONX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OCC=C)C(=O)C(F)(F)F

Origin of Product

United States

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